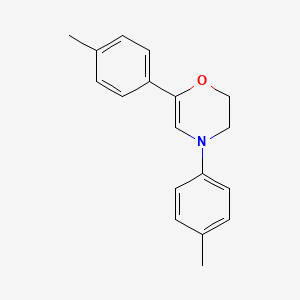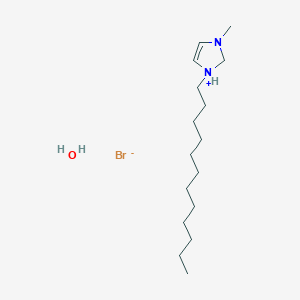
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate is a chemical compound known for its unique properties and applications. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is characterized by its white to light yellow powder or crystal appearance and is soluble in methanol .
Preparation Methods
The synthesis of 1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate typically involves the reaction of 1-methylimidazole with dodecyl bromide. The reaction is carried out under basic conditions, often using a solvent such as acetone . The process can be summarized as follows:
Synthesis of Imidazole Compound: Methylimidazole is reacted with chloropropanone under basic conditions to form the imidazole compound.
Reaction with Bromide: The imidazole compound is then reacted with dodecyl bromide to yield this compound.
Chemical Reactions Analysis
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Scientific Research Applications
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate involves its interaction with molecular targets through ionic and hydrophobic interactions. The compound can disrupt the structure of biological membranes, making it useful as a surfactant and in drug delivery . Its catalytic properties are attributed to its ability to stabilize transition states and intermediates in chemical reactions .
Comparison with Similar Compounds
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate can be compared with other similar ionic liquids, such as:
1-Decyl-3-methylimidazolium Bromide: Similar in structure but with a shorter alkyl chain, affecting its solubility and melting point.
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide: Different anion and alkyl chain length, leading to different physical and chemical properties.
1-Methyl-3-octyl-1H-imidazolium Salt: Another ionic liquid with a different alkyl chain length and anion, used in similar applications but with varying efficiencies.
These comparisons highlight the unique properties of this compound, particularly its longer alkyl chain, which influences its solubility, melting point, and applications in various fields .
Properties
CAS No. |
404001-56-5 |
|---|---|
Molecular Formula |
C16H35BrN2O |
Molecular Weight |
351.37 g/mol |
IUPAC Name |
1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate |
InChI |
InChI=1S/C16H32N2.BrH.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;;/h14-15H,3-13,16H2,1-2H3;1H;1H2 |
InChI Key |
QSYZEURPZDRMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1CN(C=C1)C.O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
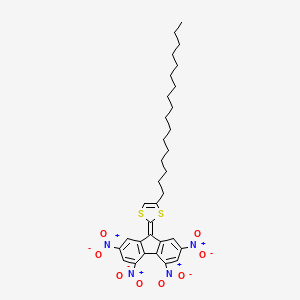
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
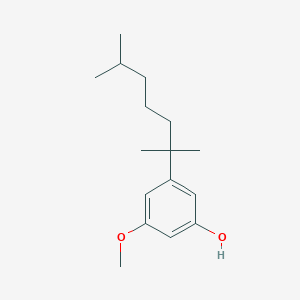

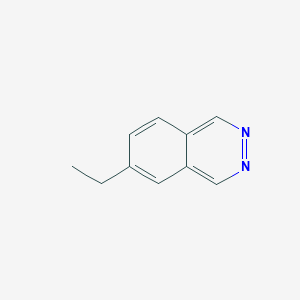
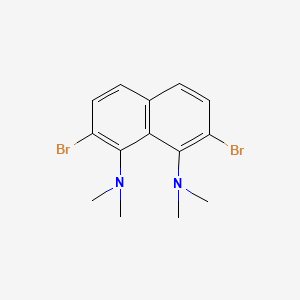
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
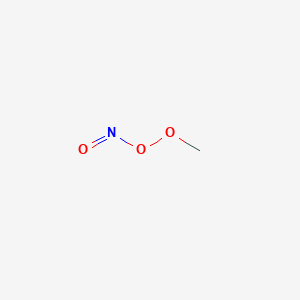
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
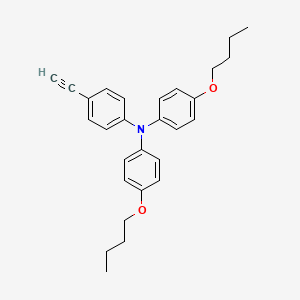
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
